molecular formula C9H9N5O2 B7816829 methyl 5-amino-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

methyl 5-amino-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B7816829
M. Wt: 219.20 g/mol
InChI Key: HOIWPAFBLIHIRL-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 5-amino-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite and acetic acid to form the triazole ring . The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent.

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. Microwave irradiation has also been explored as a means to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridyl ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Methyl 5-amino-1-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 5-amino-1-pyridin-3-yltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-16-9(15)7-8(10)14(13-12-7)6-3-2-4-11-5-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIWPAFBLIHIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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